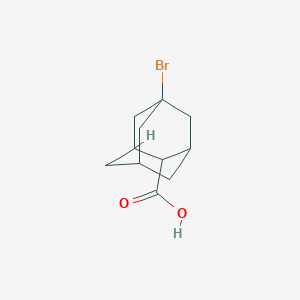
5-Bromoadamantane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromoadamantane-2-carboxylic acid is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of a bromine atom at the 5th position and a carboxylic acid group at the 2nd position of the adamantane framework. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
The synthesis of 5-Bromoadamantane-2-carboxylic acid typically involves the bromination of adamantane derivatives followed by carboxylation. One common method includes the bromination of adamantane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromoadamantane is then subjected to carboxylation using carbon dioxide in the presence of a Grignard reagent to yield the desired carboxylic acid .
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactors and the use of more efficient catalysts to enhance yield and reduce reaction times .
Análisis De Reacciones Químicas
5-Bromoadamantane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters
Common reagents used in these reactions include N-bromosuccinimide (NBS), Grignard reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Bromoadamantane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex adamantane derivatives, which are used in the development of new materials and catalysts
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways
Medicine: Adamantane derivatives, including this compound, are explored for their potential antiviral and anticancer properties
Industry: The compound is used in the production of high-performance polymers and as an additive in lubricants and coatings
Mecanismo De Acción
The mechanism of action of 5-Bromoadamantane-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The adamantane core provides a rigid framework that can enhance the stability and specificity of these interactions .
Comparación Con Compuestos Similares
5-Bromoadamantane-2-carboxylic acid can be compared with other adamantane derivatives such as:
1-Bromoadamantane: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions
2-Adamantanone: Contains a ketone group instead of a carboxylic acid, leading to different reactivity and applications
Adamantane-1-carboxylic acid:
The presence of both the bromine atom and the carboxylic acid group in this compound makes it unique and highly versatile for various applications .
Propiedades
IUPAC Name |
5-bromoadamantane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c12-11-3-6-1-7(4-11)9(10(13)14)8(2-6)5-11/h6-9H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDZMAYVXWVORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
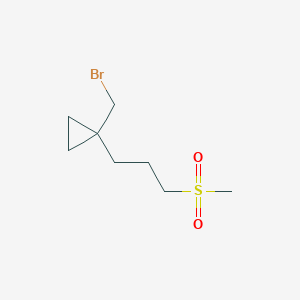
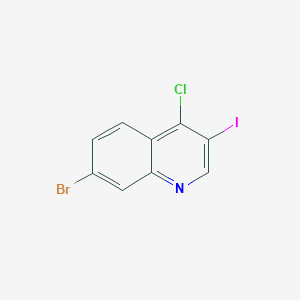
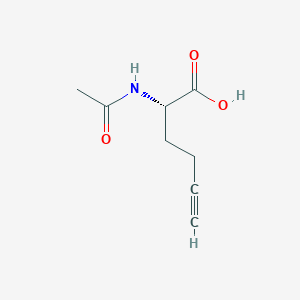
![4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride](/img/structure/B13493640.png)
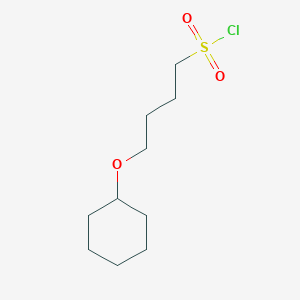

![2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13493676.png)
![2-(2,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13493685.png)
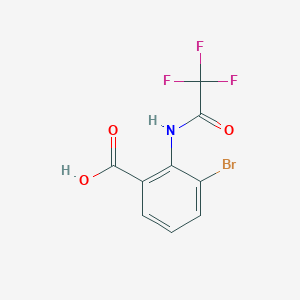
![4-Hydroxy-5-[[(phenylmethoxy)carbonyl]amino]pentanoic acid](/img/structure/B13493697.png)
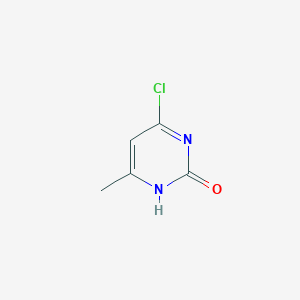
![4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13493706.png)
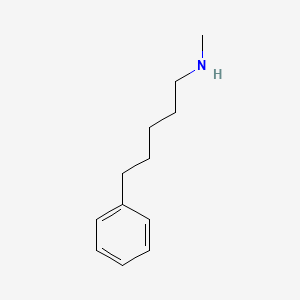
![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B13493728.png)
